molecular formula C20H32F2O5 B1675349 Lubiprostone CAS No. 333963-40-9

Lubiprostone

Cat. No. B1675349
M. Wt: 390.5 g/mol
InChI Key: WGFOBBZOWHGYQH-MXHNKVEKSA-N
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Description

Lubiprostone is a medication used in the management of idiopathic chronic constipation . It is a prostaglandin E1 derivative and a bicyclic fatty acid . It is used to treat long-lasting constipation in adults, including constipation caused by opioids (narcotic pain medicines) in adults with long-lasting pain that is not caused by cancer .


Synthesis Analysis

The synthesis of Lubiprostone involves the conversion of 15-keto prostaglandin VI, a doubly protected form of Lubiprostone, into Lubiprostone . This process can be accomplished by isopropyl ester hydrolysis to provide compound VII (STEP 4i), preferably accomplished by the aid of an enzyme, followed by desilylation to provide the isopropyl ester of Lubiprostone (STEP 5i) using acid conditions or a fluoride reagent .


Molecular Structure Analysis

Lubiprostone has a molecular formula of C20H32F2O5 . It crystallizes in space group P 1 (#1) with a = 9.02025(2), b = 10.72121(2), c = 12.32817(4) Å, α = 78.5566(2), β = 69.6858(2), γ = 77.3292(2)°, V = 1081.069(3) Å3, and Z = 2 .


Chemical Reactions Analysis

Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed carbonyl reductase .


Physical And Chemical Properties Analysis

Lubiprostone has a molecular weight of 390.468 and a chemical formula of C20H32F2O5 . It is a small molecule and is approved for use .

Scientific Research Applications

Mechanism of Action and Gastrointestinal Effects

  • Chloride Channel Activation : Lubiprostone is recognized for its unique mechanism, primarily involving the activation of type-2 chloride channels. This action facilitates intestinal fluid secretion and enhances gastrointestinal (GI) transit, which is crucial in alleviating symptoms of constipation (Lacy & Levy, 2007).
  • Impact on Gastric and Small Bowel Transit : Contrary to expectations, lubiprostone does not significantly impact gastric and small-bowel transit times nor improves visualization of the small bowel for capsule endoscopy, as shown in a double-blind, placebo-controlled study (Hooks, Rutland, & Di Palma, 2009).

Broader Clinical Applications

  • Beyond Gastrointestinal Tract : Lubiprostone has shown potential benefits beyond the GI tract. It stimulates contraction in colonic and gastric muscles, potentially acting as a prokinetic agent. Interestingly, lubiprostone also induces hyperpolarization in uterine muscle cells, suggesting potential applications in managing uterine pathologies (Kapoor, 2009).
  • Phosphate Lowering in Hemodialysis Patients : A study demonstrated lubiprostone's ability to lower serum phosphate levels in hemodialysis patients, suggesting its role in managing phosphate levels, a critical aspect in chronic kidney disease management (Kikuchi, Shimada, Karasawa, & Suzuki, 2018).

Molecular and Cellular Insights

  • Mucin and Mucus Secretion : Lubiprostone is effective in stimulating mucin and mucus secretion in the stomach, which could be beneficial for enhancing mucosal barrier protection and lubrication in the GI tract, as indicated in a clinical trial (Majewski, Sarosiek, Wallner, Edlavitch, & Sarosiek, 2014).
  • Stimulation of Small Intestinal Mucin Release : Direct evidence from studies on isolated segments of the mouse small intestine suggests that lubiprostone stimulates intestinal mucin release, indicating its therapeutic potential beyond constipation, particularly in conditions where mucus loss contributes to pathogenesis (Lisle, 2012).

Potential Applications in Disease Management

  • In Crohn's Disease : Lubiprostone has shown to improve barrier properties in biopsies from Crohn's disease patients, suggesting its utility in enhancing mucosal integrity in this condition (Park et al., 2023).
  • Anti-Cancer Properties : Studies have hinted at the potential of lubiprostone in slowing the growth of colon cancer cells, particularly those with low PGDH expression, indicating a possible role in cancer therapy (Cuppoletti, Malinowska, Chakrabarti, Tewari, & Ueno, 2014).

Safety And Hazards

Lubiprostone may cause serious side effects. Users should avoid inhalation, contact with eyes, skin, and clothing, and avoid the formation of dust and aerosols . It is advised to use Lubiprostone in a well-ventilated area and keep away from sources of ignition . Prolonged or repeated exposure should be avoided .

properties

IUPAC Name

7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFOBBZOWHGYQH-MXHNKVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861338
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lubiprostone acts by specifically activating ClC-2 chloride channels, which is a normal constituent of the apical membrane of the human intestine, in a protein kinase A action independent fashion. Activation of ClC-2 chloride channels causes an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions through a paracellular pathway to maintain isoelectric neutrality. As a result, water follows sodium into the lumen in order to maintain isotonic equilibrium, thereby increasing intestinal fluid secretion. By increasing intestinal fluid secretion, lubiprostone increases motility in the intestine, thereby increasing the passage of stool and alleviating symptoms associated with chronic idiopathic constipation. Activation of ClC-2 chloride channels may also stimulate the recovery of muscosal barrier function by restoring tight junction protein complexes in the intestine. Patch clamp cell studies in human cell lines have indicated that the majority of the beneficial biological activity of lubiprostone and its metabolites is observed only on the apical (luminal) portion of the gastrointestinal epithelium.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lubiprostone

CAS RN

333963-40-9, 136790-76-6
Record name Amitiza
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333963-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lubiprostone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333963409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lubiprostone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitiza
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUBIPROSTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7662KG2R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,060
Citations
K McKeage, GL Plosker, MAA Siddiqui - Drugs, 2006 - Springer
… the pharmacological properties of lubiprostone and its … the lubiprostone group compared with 131 minutes in the placebo group (p = 0.017; data estimated from a graph).[6] Lubiprostone …
Number of citations: 54 link.springer.com
CF Barish, D Drossman, JF Johanson… - Digestive diseases and …, 2010 - Springer
Aims The aim of this study is to assess the efficacy and safety of lubiprostone in adults with chronic constipation. Methods This multicenter, parallel-group trial enrolled 237 patients with …
Number of citations: 236 link.springer.com
BE Lacy, LC Levy - Journal of clinical gastroenterology, 2007 - journals.lww.com
… lubiprostone in patients with hepatic or renal impairment. In summary, these data show that after oral ingestion, lubiprostone … It is rapidly metabolized, and the active form of lubiprostone …
Number of citations: 101 journals.lww.com
BE Lacy, LC Levy - Clinical Interventions in Aging, 2008 - Taylor & Francis
… lubiprostone, the newest medication available for the treatment of chronic constipation. Lubiprostone … In summary, lubiprostone appears to act locally within the GI tract, has a fairly quick …
Number of citations: 88 www.tandfonline.com
S Fukudo, M Hongo, H Kaneko… - Neurogastroenterology & …, 2011 - Wiley Online Library
… IBS treated with 48 μg of lubiprostone was significantly better than those … Lubiprostone produced no serious side effects. Conclusions & Inferences Our results suggest that lubiprostone …
Number of citations: 114 onlinelibrary.wiley.com
LA Sorbera, J Castaner, NE Mealy - Drugs of the Future, 2004 - access.portico.org
… Lubiprostone has emerged as a novel agent with considerable promise as a treatment for constipation. Lubiprostone is a … Lubiprostone is in phase III development for the treatment of …
Number of citations: 18 access.portico.org
T Kessoku, K Imajo, T Kobayashi, A Ozaki… - The lancet …, 2020 - thelancet.com
… However, the effect of lubiprostone on NAFLD has not been assessed in clinical trials. This study aimed to evaluate the efficacy of lubiprostone in improving the pathogenesis of NAFLD …
Number of citations: 22 www.thelancet.com
N Wilson, R Schey - Therapeutic advances in chronic …, 2015 - journals.sagepub.com
… with lubiprostone are mild to moderate nausea and diarrhea. Currently lubiprostone is … Additional research continues to shed light on the molecular mechanisms of lubiprostone …
Number of citations: 57 journals.sagepub.com
DA Drossman, WD Chey, JF Johanson… - Alimentary …, 2009 - Wiley Online Library
… Patients treated with lubiprostone reported a similar incidence of adverse events to those … with lubiprostone 8 mcg twice daily compared to those treated with placebo. Lubiprostone was …
Number of citations: 457 onlinelibrary.wiley.com
WD Chey, DA Drossman, JF Johanson… - Alimentary …, 2012 - Wiley Online Library
… of lubiprostone 8 mcg twice daily to investigate the long-term safety and tolerability of lubiprostone … with placebo twice daily for 16 weeks or lubiprostone 8 mcg twice daily for 12 weeks, …
Number of citations: 136 onlinelibrary.wiley.com

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